[1-(4-Propoxyphenyl)ethyl]amine hydrochloride
CAS No.: 860701-75-3
Cat. No.: VC2110348
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.
![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride - 860701-75-3](/images/structure/VC2110348.png)
Specification
CAS No. | 860701-75-3 |
---|---|
Molecular Formula | C11H18ClNO |
Molecular Weight | 215.72 g/mol |
IUPAC Name | 1-(4-propoxyphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H17NO.ClH/c1-3-8-13-11-6-4-10(5-7-11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H |
Standard InChI Key | VEZGTCXYKBXOJX-UHFFFAOYSA-N |
SMILES | CCCOC1=CC=C(C=C1)C(C)N.Cl |
Canonical SMILES | CCCOC1=CC=C(C=C1)C(C)N.Cl |
Introduction
[1-(4-Propoxyphenyl)ethyl]amine hydrochloride is an organic compound characterized by a phenyl ring substituted with a propoxy group and an ethylamine moiety. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous environments. With the CAS number 860701-75-3, this compound serves as an important reference material in pharmaceutical research and development processes.
The basic chemical properties of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride are summarized in the following table:
Property | Value |
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CAS Number | 860701-75-3 |
Molecular Formula | C11H18ClNO |
Molecular Weight | 215.72 g/mol |
IUPAC Name | 1-(4-propoxyphenyl)ethanamine;hydrochloride |
Standard InChIKey | VEZGTCXYKBXOJX-UHFFFAOYSA-N |
PubChem Compound ID | 25049758 |
These fundamental properties provide the basis for understanding the compound's behavior in various chemical and biological contexts.
Chemical Structure and Reactivity
Structural Features
The chemical structure of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride comprises several key components that influence its reactivity and functional properties. The core structure includes:
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A benzene ring (phenyl group) serving as the primary scaffold
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A propoxy group (-OCH₂CH₂CH₃) attached to the phenyl ring at the para (4) position
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An ethylamine side chain with a methyl substituent
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A hydrochloride counterion that stabilizes the amine functional group
This arrangement can be represented by the canonical SMILES notation: CCCOC1=CC=C(C=C1)C(C)N.Cl.
Chemical Reactivity
The chemical reactivity of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride primarily centers on the amine functional group, which can participate in numerous chemical transformations. The amine group can act as a nucleophile in various reactions, including:
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Nucleophilic substitution reactions
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Amide bond formation
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Imine formation with aldehydes and ketones
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Salt formation with acids
Additionally, the propoxy group provides a site for potential metabolic transformation in biological systems, particularly through O-dealkylation processes that are common in drug metabolism pathways.
Synthesis Methods
Synthetic Routes
Multiple synthetic pathways can be employed to produce [1-(4-Propoxyphenyl)ethyl]amine hydrochloride, each with specific advantages depending on the available starting materials and desired scale of production.
Applications and Research Areas
Pharmaceutical Research
Biological Activity and Pharmacological Properties
Structure-Activity Relationship Insights
Research on related alkoxyphenyl compounds suggests that the nature and position of the alkoxy substituent significantly influences biological activity . The propoxy group at the para position of the phenyl ring in [1-(4-Propoxyphenyl)ethyl]amine hydrochloride may confer specific binding characteristics that differentiate it from similar compounds with methoxy or ethoxy substituents.
Analytical Characterization
Spectroscopic Properties
Analytical characterization of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride typically employs various spectroscopic techniques to confirm identity and assess purity. These methods include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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Ultraviolet-visible (UV-Vis) spectroscopy
The distinctive structural features of the compound, particularly the propoxy group and chiral center at the α-carbon of the amine, provide characteristic spectroscopic signatures that facilitate identification.
Chromatographic Analysis
Chromatographic techniques commonly employed for analysis include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), typically after derivatization
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
These methods enable quantitative determination of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride in various matrices and assessment of its purity for research applications.
Structural Comparison with Related Compounds
Understanding the relationship between [1-(4-Propoxyphenyl)ethyl]amine hydrochloride and structurally similar compounds provides valuable insights into potential functional properties. The table below presents a comparison with related compounds:
Compound | Structural Difference | Potential Impact on Properties |
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1-(4-Methoxyphenyl)ethylamine | Shorter alkoxy chain (methoxy vs. propoxy) | Increased hydrophilicity, potentially altered receptor binding profile |
1-(4-Ethoxyphenyl)ethylamine | Shorter alkoxy chain (ethoxy vs. propoxy) | Intermediate lipophilicity between methoxy and propoxy derivatives |
2-(4-Propoxyphenyl)-1-ethanamine | Different position of amine group | Altered stereochemistry and binding orientation at target sites |
(R)-1-(4-Isopropylphenyl)ethanamine | Isopropyl vs. propoxy substituent | Increased lipophilicity, loss of hydrogen bond acceptor capability |
This structural comparison highlights how subtle modifications to the molecular framework can potentially influence physical properties, biological activity, and application potential .
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